molecular formula C14H12N4 B11944217 1,4-diphenyl-1H-1,2,3-triazol-5-amine CAS No. 29704-63-0

1,4-diphenyl-1H-1,2,3-triazol-5-amine

Cat. No.: B11944217
CAS No.: 29704-63-0
M. Wt: 236.27 g/mol
InChI Key: FUCABBOUCNJYAH-UHFFFAOYSA-N
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Description

1,4-Diphenyl-1H-1,2,3-triazol-5-amine is a chemical compound belonging to the class of 1,2,3-triazoles. This compound is characterized by the presence of two phenyl groups attached to the 1 and 4 positions of the triazole ring, with an amine group at the 5 position. The molecular formula of this compound is C14H12N4, and it has a molecular weight of 236.27 g/mol . The compound is known for its stability and unique chemical properties, making it a valuable subject of study in various scientific fields.

Preparation Methods

. This method is highly efficient and regioselective, allowing for the formation of 1,4-disubstituted triazoles with high yields. The reaction involves the use of phenyl azide and phenylacetylene as starting materials, with copper(I) iodide as the catalyst. The reaction is carried out under mild conditions, typically at room temperature, and in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile .

Chemical Reactions Analysis

1,4-Diphenyl-1H-1,2,3-triazol-5-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and toluene, as well as catalysts such as palladium or platinum complexes. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1,4-diphenyl-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets and pathways. In biological systems, the compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . This inhibition can lead to the disruption of critical cellular processes, resulting in cytotoxic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1,4-Diphenyl-1H-1,2,3-triazol-5-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical properties and makes it suitable for a wide range of applications.

Properties

CAS No.

29704-63-0

Molecular Formula

C14H12N4

Molecular Weight

236.27 g/mol

IUPAC Name

3,5-diphenyltriazol-4-amine

InChI

InChI=1S/C14H12N4/c15-14-13(11-7-3-1-4-8-11)16-17-18(14)12-9-5-2-6-10-12/h1-10H,15H2

InChI Key

FUCABBOUCNJYAH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N(N=N2)C3=CC=CC=C3)N

Origin of Product

United States

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